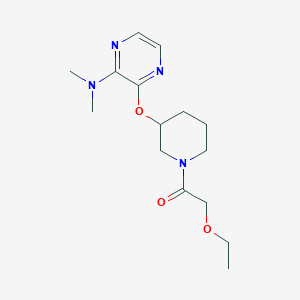
1-(3-Hydroxyquinolin-5-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Hydroxyquinolin-5-yl)ethanone is a compound that belongs to the quinoline family . Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They have versatile applications in the fields of industrial and synthetic organic chemistry .
Synthesis Analysis
The synthesis of quinoline derivatives has been a topic of interest in recent years due to their versatile applications. Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular formula of 1-(3-Hydroxyquinolin-5-yl)ethanone is C11H9NO2 . Quinoline is a ubiquitous heterocyclic aromatic compound with a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis
Quinoline derivatives exhibit a wide range of chemical reactions. The chemistry of this group has attracted the attention of chemists, medicinal chemists, and professionals in health sciences . There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities .Scientific Research Applications
Heterocyclic Scaffold and Medicinal Chemistry
1-(3-Hydroxyquinolin-5-yl)ethanone, as a derivative of hydroxyquinoline, holds significant importance as a heterocyclic scaffold in organic and analytical chemistry. It's instrumental in the detection of metal ions and anions due to its chromophore properties. Over the past decades, it has garnered the attention of medicinal chemists for its biological activities. Synthetic modifications of hydroxyquinoline are being extensively researched to develop potent, target-based broad-spectrum drug molecules. These molecules are pivotal in treating life-threatening diseases such as cancer, HIV, and neurodegenerative disorders. The metal chelation properties of hydroxyquinoline derivatives contribute to their potential as drug candidates for various diseases. This review encapsulates the derivatives of 8-hydroxyquinoline reported in recent literature, aiming to aid medicinal chemists in synthesizing novel and pharmacologically potent agents for various therapeutic targets (Gupta, Luxami, & Paul, 2021).
Synthesis and Biological Activity
The compounds containing the 8-hydroxyquinoline nucleus showcase a broad spectrum of biological activities, including antimicrobial, anticancer, and antifungal effects. The chemistry and biology of this group have captivated chemists, medicinal chemists, and health science professionals. Several drugs incorporate this group, and numerous 8-hydroxyquinoline-based molecules are utilized to develop potent lead compounds with remarkable efficacy and low toxicity. The review emphasizes the latest advances in synthesizing 8-hydroxyquinoline derivatives with diverse pharmacological properties. It underscores the therapeutic value of compounds containing the 8-hydroxyquinoline moiety, acting as potential building blocks for various pharmacologically active scaffolds. The review highlights the potential for these compounds to act as leads for drug development against numerous diseases, including cancer (Saadeh, Sweidan, & Mubarak, 2020).
Future Directions
Quinoline derivatives have a huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . They have been used extensively in drug research and development due to their interesting pharmaceutical and biological activities . Therefore, the future directions of 1-(3-Hydroxyquinolin-5-yl)ethanone could involve further exploration of its potential biological activities and its use in the synthesis of new drugs.
Mechanism of Action
Target of Action
It’s known that quinoline derivatives, which include 1-(3-hydroxyquinolin-5-yl)ethanone, have diverse pharmacological activities such as antimicrobial, antitubercular, anticancer, and antimalarial effects .
Mode of Action
Quinoline derivatives have been found to act as selective glycine site antagonists related to many nervous system diseases, including stroke, parkinson disease, and alzheimer disease .
Biochemical Pathways
It’s known that quinoline derivatives can interact with various biochemical pathways due to their diverse pharmacological activities .
Result of Action
Quinoline derivatives have been reported to exhibit antimicrobial, antitubercular, anticancer, and antimalarial activities .
properties
IUPAC Name |
1-(3-hydroxyquinolin-5-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-7(13)9-3-2-4-11-10(9)5-8(14)6-12-11/h2-6,14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHHKNIPMITETN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C2C=C(C=NC2=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Hydroxyquinolin-5-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

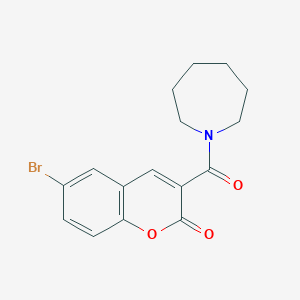
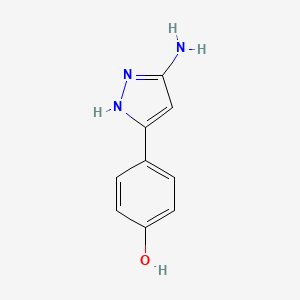
![2-[1-(4-Chlorophenyl)sulfonylpiperidin-4-yl]oxy-5-fluoropyrimidine](/img/structure/B2427685.png)
![6-benzyl-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2427686.png)
![9-(pyridin-3-yl)-2-(p-tolyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2427688.png)
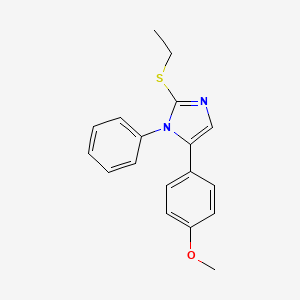
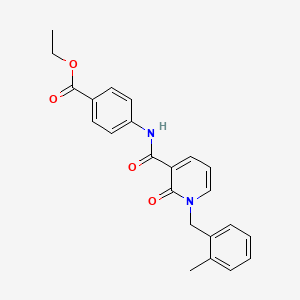
![4-(benzo[d]thiazol-2-yloxy)-N-(2-(trifluoromethyl)phenyl)piperidine-1-carboxamide](/img/structure/B2427695.png)

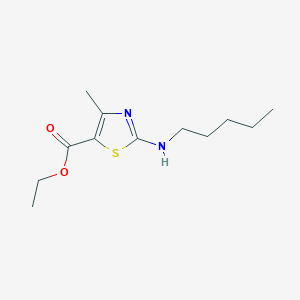


![4-(N,N-diethylsulfamoyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2427701.png)
